

# Spectroscopic Profile of 5-Chloro-2-methoxy-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name:	5-Chloro-2-methoxy-3-nitropyridine
Cat. No.:	B1361745

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This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **5-Chloro-2-methoxy-3-nitropyridine** (CAS No. 22353-52-2). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and comparative analysis with structurally related compounds. This guide also outlines the standard experimental protocols for obtaining such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Chloro-2-methoxy-3-nitropyridine**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	H-6
~ 7.4 - 7.6	d	1H	H-4
~ 4.0 - 4.2	s	3H	-OCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 165	C-2
~ 150 - 155	C-5
~ 140 - 145	C-6
~ 135 - 140	C-3
~ 115 - 120	C-4
~ 55 - 60	-OCH <sub>3</sub>

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
1600 - 1580	Medium to Strong	C=N stretching (pyridine ring)
1550 - 1500	Strong	Asymmetric NO <sub>2</sub> stretch
1470 - 1440	Medium	Aromatic C=C stretch
1350 - 1300	Strong	Symmetric NO <sub>2</sub> stretch
1250 - 1200	Strong	Asymmetric C-O-C stretch
1050 - 1000	Medium	Symmetric C-O-C stretch
850 - 750	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Proposed Fragment
188/190	High (M <sup>+</sup> , M <sup>++</sup> 2)	Molecular ion
173/175	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
158/160	Medium	[M - NO] <sup>+</sup>
142/144	High	[M - NO <sub>2</sub> ] <sup>+</sup>
112	Medium	[M - NO <sub>2</sub> - Cl] <sup>+</sup>
76	Medium	[C <sub>4</sub> H <sub>2</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Chloro-2-methoxy-3-nitropyridine** in approximately 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 500 MHz (or higher) NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

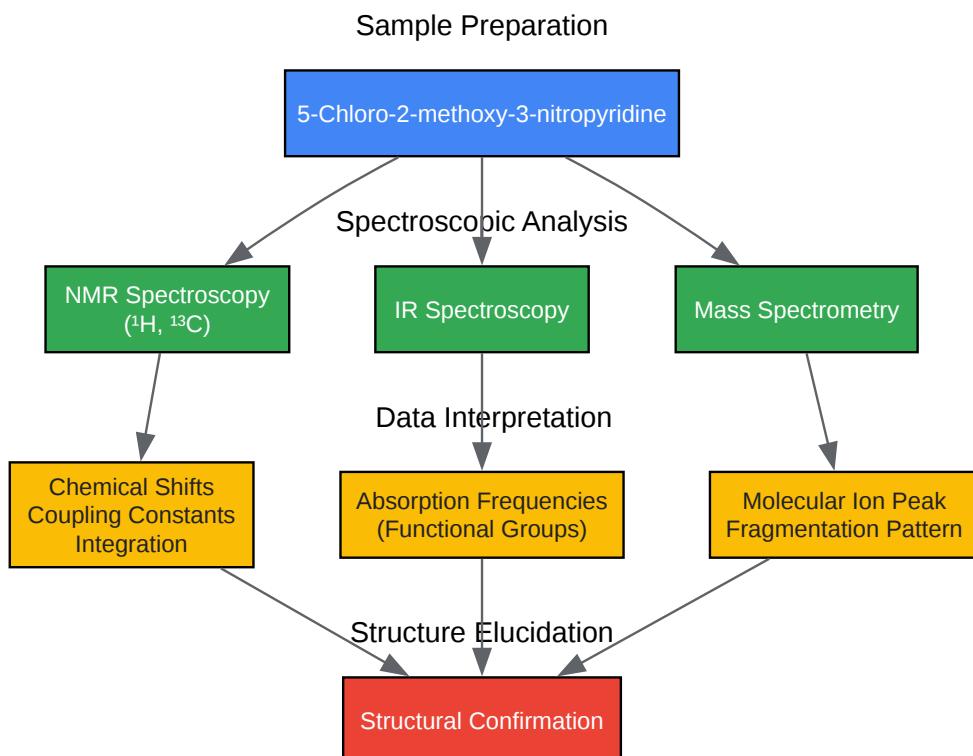
- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
- Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-2-methoxy-3-nitropyridine**.

Workflow for Spectroscopic Analysis of 5-Chloro-2-methoxy-3-nitropyridine



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

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